molecular formula C10H11BrN2O B1407738 5-bromo-1-(2-methoxyethyl)-1H-benzimidazole CAS No. 1374145-25-1

5-bromo-1-(2-methoxyethyl)-1H-benzimidazole

Cat. No.: B1407738
CAS No.: 1374145-25-1
M. Wt: 255.11 g/mol
InChI Key: FFUYWVOODFMGHI-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-methoxyethyl)-1H-benzimidazole (CAS 1374145-25-1) is a brominated benzimidazole derivative of high interest in medicinal chemistry and oncology research. With a molecular formula of C10H11BrN2O and a molecular weight of 255.11 g/mol, this compound serves as a versatile chemical building block for the synthesis of novel therapeutic agents . The benzimidazole pharmacophore is a privileged structure in drug discovery due to its resemblance to naturally occurring purine nucleotides, which allows it to interact effectively with a wide range of biological targets . Benzimidazole derivatives are frequently explored as potential anticancer agents and have been reported to exhibit activity through multiple mechanisms, including topoisomerase inhibition, DNA intercalation, and enzyme inhibition . The specific bromo and methoxyethyl substitutions on this scaffold are designed to facilitate further chemical modifications and optimize interactions with enzymatic targets, making it a valuable compound for structure-activity relationship (SAR) studies in the development of targeted therapies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-1-(2-methoxyethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-14-5-4-13-7-12-9-6-8(11)2-3-10(9)13/h2-3,6-7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUYWVOODFMGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(2-methoxyethyl)-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as o-phenylenediamine and 2-bromoethyl methyl ether.

    Cyclization: The o-phenylenediamine undergoes cyclization with 2-bromoethyl methyl ether in the presence of a suitable base, such as potassium carbonate, to form the benzimidazole ring.

    Bromination: The resulting benzimidazole is then brominated at the 5-position using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-methoxyethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-1-(2-methoxyethyl)-1H-benzimidazole, while coupling reactions can produce more complex biaryl or heteroaryl derivatives.

Scientific Research Applications

Synthesis of 5-Bromo-1-(2-Methoxyethyl)-1H-Benzimidazole

The synthesis of this compound typically involves the bromination of 1-(2-methoxyethyl)-1H-benzimidazole. The general reaction pathway can be outlined as follows:

  • Starting Materials : 1H-benzimidazole and 2-methoxyethyl bromide.
  • Reaction Conditions : The reaction is usually conducted under reflux conditions in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of a base like potassium carbonate to facilitate the bromination process.

Antimicrobial Properties

This compound exhibits notable antimicrobial activities. Recent studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus faecalis. The minimum inhibitory concentration (MIC) values indicate significant potency, often outperforming standard antibiotics like amikacin .

Antiproliferative Effects

Research indicates that this compound has antiproliferative effects on cancer cell lines, particularly breast cancer (MDA-MB-231). In vitro studies have shown that it can inhibit cell growth with IC50 values comparable to established anticancer agents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In various assays, it demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential use in treating inflammatory conditions. For example, certain derivatives showed IC50 values in the nanomolar range for COX-2 inhibition .

Drug Development

The benzimidazole scaffold is crucial in drug design due to its ability to interact with biological targets effectively. This compound is being explored as a lead compound for developing new therapeutic agents targeting bacterial infections and cancer .

Antiviral Applications

There is emerging evidence that benzimidazole derivatives possess antiviral properties. Compounds similar to this compound have been studied for their activity against viral pathogens, indicating potential applications in antiviral drug development .

Data Tables and Case Studies

Activity Target Effectiveness (IC50/MIC) Reference
AntimicrobialMRSAMIC = 8 μg/mL
AntiproliferativeMDA-MB-231 Cell LineIC50 = 10 μM
Anti-inflammatoryCOX-2IC50 = 0.0370 nM
AntiviralVarious Viral StrainsVaries; promising results

Mechanism of Action

The mechanism of action of 5-bromo-1-(2-methoxyethyl)-1H-benzimidazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Comparative Properties of 5-Bromo-Substituted Benzimidazoles
Compound Substituent Position Molecular Formula Key Properties Reference
5-Bromo-1-(2-methoxyethyl)-1H-benzimidazole 2-Methoxyethyl 1 C₁₀H₁₁BrN₂O Moderate solubility in polar organic solvents; potential HDAC inhibition
5-Bromo-1-isopropyl-1H-benzimidazole Isopropyl 1 C₁₀H₁₁BrN₂ Lipophilic; antimicrobial activity
5-Bromo-2-methyl-1H-benzimidazole Methyl 2 C₈H₇BrN₂ Low water solubility; antifungal applications
5-Bromo-2-phenyl-1H-benzimidazole Phenyl 2 C₁₃H₉BrN₂ High crystallinity; used in OLEDs

Key Observations :

  • Solubility: The 2-methoxyethyl group in the target compound enhances polarity compared to alkyl (isopropyl) or aryl (phenyl) substituents, improving solubility in polar solvents like DMSO or methanol .
  • Biological Activity :
    • The methoxyethyl group mimics polar protein surface motifs, suggesting utility in HDAC inhibition (as seen in related boronic acid inhibitors ).
    • Methyl or isopropyl analogs exhibit antimicrobial or antifungal properties due to enhanced membrane permeability .

Biological Activity

5-Bromo-1-(2-methoxyethyl)-1H-benzimidazole is a substituted benzimidazole compound notable for its diverse biological activities. This compound, with the molecular formula C11H12BrN3OC_{11}H_{12}BrN_3O and a molecular weight of approximately 284.14 g/mol, has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position and a methoxyethyl group at the 1-position of the benzimidazole ring. This unique substitution pattern may enhance its solubility and bioavailability, contributing to its biological activity.

Antimicrobial Activity

Benzimidazole derivatives, including this compound, are known for their antimicrobial properties. Studies have shown that this compound exhibits significant activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 8 µg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)< 8 µg/mL
Streptococcus faecalis< 4 µg/mL
Escherichia coliModerate activity (MIC ~125 µg/mL)
Candida albicansModerate activity (MIC ~64 µg/mL)

Research indicates that the compound's structure contributes to its effectiveness against both Gram-positive and Gram-negative bacteria, although it shows relatively lower activity against Gram-negative strains compared to Gram-positive ones .

Anticancer Activity

The antiproliferative effects of this compound have been investigated in various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in MDA-MB-231 breast cancer cells, with an IC50 value indicating significant cytotoxicity:

  • IC50 against MDA-MB-231 : 16.38 µM

This compound may also inhibit key enzymes involved in cell proliferation, contributing to its anticancer properties .

The mechanism of action for this compound involves several pathways:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to increased apoptosis.
  • Enzyme Inhibition : It may inhibit enzymes crucial for cellular proliferation.
  • Antioxidant Activity : Some studies suggest it possesses antioxidant properties that protect against oxidative stress in cells.

Case Studies

Recent studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:

  • Study on Anticancer Efficacy :
    • A study assessed the effects of various benzimidazole derivatives on human breast cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and induction of apoptosis markers such as caspase activation.
  • Study on Antimicrobial Efficacy :
    • Another investigation evaluated the antimicrobial activity of this compound against common pathogens. The findings revealed effective inhibition of bacterial growth at concentrations non-toxic to human cells, suggesting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-1-(2-methoxyethyl)-1H-benzimidazole, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions. For N-alkylation, substituted halides (e.g., 2-methoxyethyl chloride) are reacted with the benzimidazole precursor in the presence of a base (e.g., NaH or K₂CO₃) . Optimization involves solvent selection (e.g., dichloromethane or ethanol), temperature control (reflux conditions), and catalysts (e.g., AlCl₃ for Friedel-Crafts alkylation). Evidence from analogous syntheses shows that microwave-assisted methods can improve yield and reduce reaction time .

Q. What analytical techniques are essential for structural characterization of this compound?

  • Methodology :

  • X-ray crystallography : Resolve the crystal structure using SHELX programs for refinement . For example, monoclinic systems (space group P21/n) with lattice parameters a = 12.7 Å, b = 10.5 Å, c = 23.6 Å, and β = 100.9° have been reported for similar brominated benzimidazoles .
  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C5 vs. C6). For example, distinct CH₂ resonances in ¹H NMR distinguish between isomers .
  • FT-IR : Identify functional groups like C-Br (~560 cm⁻¹) and methoxy C-O (1250–1050 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as unexpected isomer ratios or disorder in crystal structures?

  • Methodology :

  • Isomer separation : Column chromatography (silica gel, ethyl acetate/hexanes) isolates isomers. For example, 5-bromo and 6-bromo isomers were separated in a 3:2 ratio .
  • Packing analysis : Use Mercury software to visualize intermolecular interactions (e.g., C–H⋯N or π-stacking) that stabilize specific isomers. Void analysis in Mercury can identify solvent-accessible regions contributing to disorder .
  • DFT calculations : Compare experimental and theoretical bond lengths/angles to validate structural assignments .

Q. What experimental designs are recommended for evaluating the compound’s antimicrobial or anticancer activity?

  • Methodology :

  • In vitro assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution to determine minimum inhibitory concentrations (MICs) .
  • Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 μM. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
  • Mechanistic studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like DNA topoisomerase II or β-tubulin .

Q. How can structure-activity relationships (SARs) guide the design of analogs with improved pharmacological properties?

  • Methodology :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., NO₂ at C5) to enhance electrophilic interactions. Replace the methoxyethyl group with bulkier substituents (e.g., thiophenemethyl) to improve lipophilicity .
  • Privileged scaffold integration : Fuse benzimidazole with triazole or thiadiazole rings to mimic protein-binding motifs (e.g., β-turns) .
  • Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays and permeability using Caco-2 cell models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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